2-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-2-oxoquinolin-1(2H)-yl]-N-(3-methylphenyl)acetamide
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Overview
Description
N-(3-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound that belongs to the class of amides. This compound features a quinoline and isoquinoline moiety, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline and isoquinoline intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinoline and isoquinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like KMnO4 or H2O2, reducing agents like NaBH4 or LiAlH4, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE can be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industry, this compound might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and isoquinoline derivatives, such as:
- Quinoline-2-carboxamide
- Isoquinoline-3-carboxamide
- N-phenyl-2-quinolinylacetamide
Uniqueness
The uniqueness of N-(3-METHYLPHENYL)-2-[2-OXO-4-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE lies in its specific structure, which combines both quinoline and isoquinoline moieties with an acetamide linkage. This unique structure may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C28H25N3O3 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-2-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C28H25N3O3/c1-19-7-6-10-22(15-19)29-26(32)18-31-25-12-5-4-11-23(25)24(16-27(31)33)28(34)30-14-13-20-8-2-3-9-21(20)17-30/h2-12,15-16H,13-14,17-18H2,1H3,(H,29,32) |
InChI Key |
XFPBJJIFCKBQNU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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